4-Hydrazinopyrimidine
Overview
Description
4-Hydrazinopyrimidine and its derivatives are a class of chemical compounds that have garnered significant interest due to their potential applications in medicinal chemistry. These compounds are characterized by the presence of a hydrazino group attached to a pyrimidine ring, which serves as a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activities .
Synthesis Analysis
The synthesis of 4-hydrazinopyrimidine derivatives often involves the use of key intermediates such as 4-chloropyrrolo[2,3-d]pyrimidines and 2-amino-4-(dialkylamino)-6-hydrazino-5-pyrimidinecarbonitriles. These intermediates are then further reacted to construct the desired hydrazone moiety at specific positions on the pyrimidine ring . Additionally, the synthesis of 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been reported, showcasing the reactivity of the hydrazino group towards various carbon electrophiles and active methylene reagents .
Molecular Structure Analysis
The molecular structure of 4-hydrazinopyrimidine derivatives has been confirmed through various analytical techniques, including X-ray diffraction analysis. For instance, the triazolopyrimidine structure was confirmed by X-ray diffraction analysis of derivative 8d, which was synthesized from the corresponding 4-hydrazinopyrimidine .
Chemical Reactions Analysis
4-Hydrazinopyrimidine derivatives are highly reactive and can undergo a variety of chemical reactions. They have been used to synthesize tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, which are of interest for biological screening . Furthermore, these derivatives can react with iminium chlorides and N-aryl phosgenimines to yield triazolo-[4,3-c]-pyrimidines . The hydrazinolysis of heterocyclic compounds has also been explored, leading to the formation of various triazoles and guanidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydrazinopyrimidine derivatives are closely related to their molecular structure and the substituents present on the pyrimidine ring. The Connolly-accessible surface area values of pyrimido[4,5-d]pyrimidine-2,7-dithione derivatives bearing hydrazino and N-benzylidinehydrazino substitution were calculated and correlated with their biological activity, indicating the importance of molecular surface properties in their antimicrobial efficacy .
Scientific Research Applications
Antitumor Activity
- Synthesis of Antitumoral Derivatives: A series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles were synthesized, showing inhibitory effects on a wide range of cancer cell lines at certain concentrations (Cocco et al., 2006).
- Apoptogenic Effect on Leukemia Cells: Some derivatives of thio- and hydrazine-pyrimidines showed cytotoxic activity and the ability to induce apoptosis in murine leukemia cells, suggesting potential in cancer chemotherapy (Gorneva et al., 2005).
Antimicrobial Activity
- Synthesis of Antibacterial Agents: Compounds synthesized from 4-hydrazinopyrimidine showed pronounced antimicrobial activity against various bacterial strains, with some compounds more potent than standard reference drugs (Mohamed et al., 2014).
- Derivatives with Antibacterial and Antifungal Properties: New derivatives of 1,2,4-triazolo[1,5-a]pyrimidines showed significant antibacterial and antifungal activities, comparable to ampicillin and fluconazole (Mostafa et al., 2008).
Synthesis of Novel Compounds
- Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine Derivatives: These compounds were synthesized from isobutyrohydrazonoyl bromide and evaluated for their antibacterial and antitumor activities (Hassaneen et al., 2019).
Chemosensor Development
- Al3+ Chemosensor: A hydrazinopyrimidine-based Al3+ chemosensor demonstrated high sensitivity and biocompatibility, suggesting potential in biological applications (Das et al., 2018).
Transcriptional Inhibition in Tumor Cells
- Nucleoside Analogue as a Transcriptional Inhibitor: A nucleoside analogue derived from hydrazinopyrimidine showed properties of a general transcriptional inhibitor and induced potent apoptosis in human tumor cells, displaying antiangiogenic activity (Radhakrishnan & Gartel, 2006).
Safety And Hazards
The specific safety and hazards information for 4-Hydrazinopyrimidine is not detailed in the search results . For detailed safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound or refer to specialized databases.
Relevant Papers
There are several papers related to 4-Hydrazinopyrimidine and its derivatives . For a comprehensive analysis, it is recommended to retrieve and review these papers.
properties
IUPAC Name |
pyrimidin-4-ylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-8-4-1-2-6-3-7-4/h1-3H,5H2,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEQDFYXVYQLLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinylpyrimidine | |
CAS RN |
22930-71-8 | |
Record name | 4-HYDRAZINOPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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